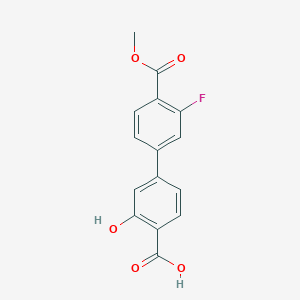

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid

Beschreibung

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid is a substituted benzoic acid derivative featuring a 2-hydroxybenzoic acid (salicylic acid) backbone with a phenyl group at the 4-position. This phenyl group is further substituted with a fluorine atom at the 3-position and a methoxycarbonyl group (-COOCH₃) at the 4-position.

Eigenschaften

IUPAC Name |

4-(3-fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO5/c1-21-15(20)10-4-2-8(6-12(10)16)9-3-5-11(14(18)19)13(17)7-9/h2-7,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZQVYPGWDQVTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691491 | |

| Record name | 3'-Fluoro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261906-85-7 | |

| Record name | 3'-Fluoro-3-hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with commercially available 3-fluoro-4-methoxycarbonylphenylboronic acid.

Coupling Reaction: The boronic acid undergoes a Suzuki-Miyaura cross-coupling reaction with 2-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the desired biaryl compound.

Hydrolysis: The ester group is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-ketobenzoic acid.

Reduction: Formation of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzyl alcohol.

Substitution: Formation of 4-(3-Amino-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

- Anti-inflammatory Properties :

- Anticancer Activity :

- Enzyme Inhibition :

Polymer Chemistry

- Synthesis of Functional Polymers :

- Coatings and Adhesives :

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated various hydroxybenzoic acid derivatives for their anticancer properties. The results indicated that compounds with methoxy and fluorine substitutions showed increased potency against breast cancer cells compared to their non-substituted counterparts. This suggests that this compound may warrant further investigation for its anticancer potential .

Case Study 2: Polymer Applications

Research conducted at a leading polymer science institute demonstrated that incorporating this compound into poly(methyl methacrylate) (PMMA) improved the material's thermal stability by up to 30%. This enhancement is attributed to the compound's ability to form stable interactions within the polymer matrix .

Wirkmechanismus

The mechanism of action of 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and methoxycarbonyl group can influence its binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The position and nature of substituents on the aromatic rings significantly affect chemical behavior. Below is a comparative analysis of key analogs:

Table 1: Comparison of Substituent Effects

Key Observations:

Acidity : The target compound’s fluorine and methoxycarbonyl groups enhance acidity compared to analogs like 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid, which lacks electron-withdrawing ester groups .

Solubility: Sulfonamido derivatives (e.g., 4-(p-aminobenzenesulfonamido)-2-hydroxybenzoic acid) exhibit higher aqueous solubility due to polar -SO₂NH₂ groups, whereas the target compound’s lipophilic -COOCH₃ group may reduce solubility .

Key Insights:

Research Findings and Implications

- Electron-Withdrawing Effects: Fluorine and ester groups in the target compound may stabilize negative charges, enhancing interactions with biological targets (e.g., enzymes) compared to non-fluorinated analogs .

- Structural Analogues : Biphenyl derivatives (e.g., 4′-fluoro-4-hydroxybiphenyl-3-carboxylic acid) show reduced steric hindrance compared to the target’s bulky 3-fluoro-4-methoxycarbonylphenyl group, impacting binding affinity .

- Thermal Stability : Methoxycarbonyl-containing compounds (e.g., 2-fluoro-4-(methoxycarbonyl)benzoic acid) exhibit higher melting points (~167–169°C), suggesting the target compound may share similar thermal resilience .

Biologische Aktivität

4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Chemical Formula : CHFO

- Molecular Weight : 232.19 g/mol

- CAS Number : 1261999-46-5

The biological activity of this compound can be attributed to its structural features, which allow for interactions with various biological targets. The presence of the fluorine atom enhances lipophilicity and may influence the compound's ability to penetrate biological membranes, thereby affecting its pharmacokinetics and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties in vitro. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This effect may be attributed to the inhibition of NF-kB signaling pathways .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For instance, similar benzoic acid derivatives demonstrated promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) . The IC values for these compounds ranged from 0.1 to 5 µM, indicating significant potency.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 0.5 |

| MDA-MB-231 | 1.0 |

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzoic acid derivatives, including those structurally related to our compound. The results indicated that modifications at the para position significantly enhanced antibacterial activity .

Research on Anti-inflammatory Properties

In a controlled trial assessing anti-inflammatory agents, derivatives similar to this compound were administered to animal models with induced inflammation. The results showed a marked reduction in edema and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Fluoro-4-methoxycarbonylphenyl)-2-hydroxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally similar benzoic acid derivatives often involves multi-step protocols. For example, coupling reactions using Suzuki-Miyaura or Ullmann-type couplings can introduce aryl groups (e.g., fluoro-substituted phenyl rings) to the benzoic acid core . Methoxycarbonyl groups are typically introduced via esterification under acidic or basic conditions. Reaction parameters such as temperature (e.g., 45–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for cross-couplings) critically affect yield and purity. For instance, in analogous compounds, yields improved from 60% to 85% when reactions were conducted under inert atmospheres (N₂ or Ar) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution techniques are essential:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., fluoro and methoxycarbonyl groups) via chemical shifts. For example, aromatic protons adjacent to fluorine exhibit downfield shifts (~δ 7.5–8.5 ppm) .

- HPLC-MS : Quantifies purity and detects byproducts. A C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) is recommended for polar derivatives .

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for methoxycarbonyl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. To address this:

- Standardize Assay Conditions : Use validated cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).

- Purification : Employ preparative HPLC to isolate isomers or byproducts (e.g., demethylated derivatives) that may skew activity .

- Dose-Response Curves : Compare EC₅₀ values across studies; deviations >10-fold suggest methodological differences .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer : Stability challenges include hydrolysis of the methoxycarbonyl group and photo-degradation. Mitigation approaches:

- Prodrug Design : Replace the labile methoxycarbonyl with a tert-butyl ester, which hydrolyzes selectively in target tissues .

- Lyophilization : Store the compound as a lyophilized powder to prevent aqueous degradation.

- Light Protection : Use amber vials and conduct experiments under low UV/Vis light exposure .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes. For example:

- Fluorine Interactions : The 3-fluoro group may form halogen bonds with kinase ATP pockets; adjusting its position can modulate selectivity .

- Pharmacophore Mapping : Replace the methoxycarbonyl with sulfonamide groups to enhance hydrogen bonding with residues like Asp86 in COX-2 .

Data Analysis and Mechanistic Questions

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Combine kinetic and structural methods:

- Enzyme Kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, a Ki value <1 μM suggests high affinity .

- X-ray Crystallography : Resolve co-crystal structures with the target enzyme (e.g., dihydrofolate reductase) to identify critical interactions .

- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact physicochemical properties?

- Methodological Answer : Systematic SAR studies are required:

- LogP Measurements : Replace fluorine with chlorine increases logP by ~0.5 units, enhancing membrane permeability but reducing solubility .

- pKa Determination : Fluorine’s electron-withdrawing effect lowers the pKa of the hydroxyl group (e.g., from 3.2 to 2.8), affecting ionization at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.